1-Boc-Pyrrolidine

Asymmetric synthesis Organolithium chemistry Dynamic resolution

1-Boc-Pyrrolidine (tert-butyl pyrrolidine-1-carboxylate, CAS 86953-79-9) is a Boc-protected cyclic secondary amine. It is a colorless to pale yellow liquid at room temperature (boiling point: 80 °C at 0.2 mmHg, density: 0.977 g/mL at 25 °C).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 86953-79-9
Cat. No. B140231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-Pyrrolidine
CAS86953-79-9
Synonyms1-Pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester;  1-(tert-Butoxycarbonyl)pyrrolidine;  N-tert-Butoxycarbonylpyrrolidine;  NT 0186;  tert-Butyl 1-Pyrrolidinecarboxylate; 
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3
InChIKeyLPQZERIRKRYGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-Pyrrolidine (CAS 86953-79-9): Procurement-Grade Overview of a Boc-Protected Pyrrolidine Building Block


1-Boc-Pyrrolidine (tert-butyl pyrrolidine-1-carboxylate, CAS 86953-79-9) is a Boc-protected cyclic secondary amine. It is a colorless to pale yellow liquid at room temperature (boiling point: 80 °C at 0.2 mmHg, density: 0.977 g/mL at 25 °C) . The tert-butoxycarbonyl (Boc) group serves as a widely used amine protecting group that can be cleaved under mild acidic conditions (e.g., TFA or HCl) to regenerate the free pyrrolidine . This compound is a fundamental building block in organic synthesis and medicinal chemistry, enabling the construction of complex pyrrolidine-containing scaffolds through α-lithiation, electrophilic substitution, and transition-metal-catalyzed cross-coupling reactions [1].

1
Boc-protected pyrrolidine building block for α-lithiation and cross-coupling workflows
2
Room temperature storage simplifies handling and procurement logistics
3
Reported high purity supports reproducible synthesis without additional purification

1-Boc-Pyrrolidine: Why Substituting with Other Boc-Protected Cyclic Amines Compromises Reproducibility and Selectivity


While many Boc-protected cyclic amines (e.g., N-Boc-piperidine, N-Boc-azepane) share the same protecting group, their kinetic and stereochemical behavior during α-lithiation/functionalization differs dramatically. The pyrrolidine scaffold exhibits a markedly slower rotation of the Boc group and faster lithiation kinetics compared to the six-membered piperidine analog [1]. Directly substituting 1-Boc-pyrrolidine with N-Boc-piperidine in a synthetic protocol designed for the five-membered ring often leads to incomplete conversion, altered diastereoselectivity, or even failure of the lithiation step [2]. The quantitative evidence below establishes that 1-Boc-pyrrolidine is not an interchangeable commodity, but a structurally defined reagent whose unique conformational dynamics and reactivity profile dictate successful outcomes in asymmetric synthesis and medicinal chemistry programs.

N-Boc-piperidine
Rotational half-life difference may erode enantiomeric ratio in lithiation-trapping protocols.
Unprotected pyrrolidine
Lacks Boc activation; regioselective α-deprotonation may not occur, leading to N-lithiation side reactions.

1-Boc-Pyrrolidine: Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


1-Boc-Pyrrolidine vs. N-Boc-Piperidine: Slower Boc Group Rotation Enables Controlled Lithiation at Higher Temperatures

The rotational barrier of the Boc group in 2-lithiated N-Boc heterocycles dictates the temperature window for successful α-functionalization. For 1-Boc-pyrrolidine, the half-life (t₁/₂) for Boc rotation is ∼10 h at −78 °C and ∼3.5 min at −50 °C. In stark contrast, N-Boc-piperidine exhibits a t₁/₂ of only ∼4 s at −78 °C [1]. This 9000-fold difference in rotational half-life at −78 °C translates into a much wider operational temperature range for pyrrolidine, allowing lithiation-trapping at temperatures up to −20 °C while maintaining enantiomeric ratios of ∼90:10 [2].

Boc Rotation t½
Head-to-head
Pyrrolidine: t½ ∼10 h (−78 °C), ∼3.5 min (−50 °C)
N-Boc-piperidine: t½ ∼4 s (−78 °C)
Supports lithiation at higher temperatures, avoiding racemization risks.
In situ IR monitoring data reported.
Asymmetric synthesis Organolithium chemistry Dynamic resolution

1-Boc-Pyrrolidine vs. N-Boc-Piperidine: Faster Lithiation Kinetics Enable Higher Yields in α-Functionalization

The rate of α-lithiation adjacent to the nitrogen atom directly impacts synthetic efficiency. 1-Boc-pyrrolidine lithiates more rapidly than N-Boc-piperidine under identical conditions, providing 2-substituted products with electrophiles in higher yields [1]. The slower lithiation of piperidine is attributed to conformational differences in the transition state, where the six-membered ring adopts a chair conformation that is less prone to deprotonation compared to the more strained five-membered pyrrolidine ring.

α-Lithiation Rate
Head-to-head
Pyrrolidine: representative 78% yield
Piperidine: 45% yield (MeI quench)
Higher conversion and yield in α-functionalization.
Reported under s-BuLi/Et₂O, −78 °C conditions.
Organometallic chemistry α-Lithiation Building block synthesis

1-Boc-Pyrrolidine vs. Unprotected Pyrrolidine: Enhanced C–H Acidity Enables Regioselective α-Lithiation

The Boc group significantly acidifies the α-protons adjacent to nitrogen. The conjugate acid of 1-Boc-pyrrolidine has a predicted pKₐ of approximately −1.28, whereas unprotected pyrrolidine has a conjugate acid pKₐ of 11.3 [1]. This acidification of roughly 12 pKₐ units enables selective deprotonation at the α-position using strong bases (e.g., s-BuLi) without competing N-deprotonation or ring-opening side reactions, a selectivity not achievable with the free amine.

α-C–H Acidity
Class-level
ΔpKₐ ≈ 12.6
Boc group activates α-position for selective deprotonation.
Predicted values; experimental confirmation recommended.
C–H activation Protecting group strategy Regioselectivity

1-Boc-Pyrrolidine: 2000× Higher Reactivity in C–H Insertion Compared to Cyclohexane

In rhodium-catalyzed C–H insertion reactions, the inherent reactivity of different C–H bonds varies by orders of magnitude. 1-Boc-pyrrolidine exhibits reactivity 2000 times greater than cyclohexane toward C–H insertion with Rh₂(S-DOSP)₄ [1][2]. This quantitative ranking places the α-C–H bonds of 1-Boc-pyrrolidine among the most reactive substrates for this transformation, enabling highly regio- and stereoselective C–H activation even in the presence of less reactive alkane C–H bonds.

C–H Insertion Reactivity
Reported
2000× relative to cyclohexane
Enables mild, regioselective C–H functionalization.
Rh₂(S-DOSP)₄ catalysis, reported in literature.
C–H functionalization Rhodium catalysis Reactivity ranking

1-Boc-Pyrrolidine vs. N-Cbz-Pyrrolidine: Broader Biotransformation Compatibility in Hydroxylation Reactions

In whole-cell biotransformations using immobilized Sphingomonas sp. HXN-200, both N-Cbz-pyrrolidine and N-Boc-pyrrolidine are converted to their corresponding 3-hydroxypyrrolidine derivatives. However, N-Boc-pyrrolidine demonstrates improved conversion yield under identical immobilization conditions [1]. This indicates that the Boc protecting group is better tolerated by the bacterial monooxygenase system compared to the Cbz group, expanding the substrate scope for enzymatic hydroxylation.

Biotransformation Yield
Head-to-head
N-Boc-pyrrolidine → higher product titer
vs N-Cbz analog under identical conditions
Boc group better tolerated by Sphingomonas sp. monooxygenase.
Gelatin-microsphere immobilization, aqueous conditions.
Biocatalysis Enzyme immobilization Green chemistry

1-Boc-Pyrrolidine: High Purity (≥98%) and Room Temperature Stability Simplify Procurement and Storage

Commercially available 1-Boc-pyrrolidine is routinely supplied with purity ≥98% (GC/HPLC) and can be stored at room temperature in a sealed, dry environment . In contrast, unprotected pyrrolidine is highly basic, hygroscopic, and prone to oxidation, requiring cold storage and handling under inert atmosphere to prevent degradation. The Boc-protected form eliminates these handling hazards and shelf-life concerns, reducing procurement complexity and ensuring consistent reagent quality across multiple synthetic campaigns.

Purity & Storage
Specification review
≥98% purity; room temp storage, sealed dry
Reduces cold-chain logistics and degradation risk.
Supplier specifications; independent QC advised.
Supply chain Quality control Storage conditions

1-Boc-Pyrrolidine: Validated Application Scenarios Supported by Quantitative Differentiation Data


Enantioselective Synthesis of 2-Aryl Pyrrolidines via Pd-Catalyzed α-Arylation

The slow Boc rotation and high enantioselectivity of α-lithiated 1-Boc-pyrrolidine (∼90:10 er at −20 °C) make it the substrate of choice for Pd-catalyzed α-arylation reactions [1]. This methodology has been successfully applied to the synthesis of (R)-nicotine and glucokinase activators, where N-Boc-piperidine fails to deliver comparable enantioselectivity due to rapid Boc rotation and racemization [2].

Biocatalytic Production of Chiral 3-Hydroxypyrrolidine Intermediates

Immobilized whole-cell biotransformation using Sphingomonas sp. HXN-200 converts 1-Boc-pyrrolidine to (R)- or (S)-3-hydroxy-N-Boc-pyrrolidine with improved yields compared to the Cbz-protected analog [3]. This enzymatic route provides a green alternative to chemical hydroxylation and is directly compatible with downstream Boc deprotection to access free 3-hydroxypyrrolidine, a key intermediate in several antibiotic and antiviral agents.

Rh-Catalyzed C–H Insertion for Regio- and Stereoselective C–C Bond Formation

The 2000-fold higher reactivity of 1-Boc-pyrrolidine toward Rh₂(S-DOSP)₄-catalyzed C–H insertion, relative to cyclohexane, enables selective functionalization at the α-position even in complex molecular environments [4]. This property is exploited in the total synthesis of natural products and pharmaceutical scaffolds where high site-selectivity among multiple C–H bonds is required.

Large-Scale α-Lithiation/Electrophilic Quench for Building Block Synthesis

The faster lithiation kinetics of 1-Boc-pyrrolidine compared to N-Boc-piperidine [5], combined with its ability to be lithiated at temperatures as high as −20 °C [6], facilitates scalable production of 2-substituted pyrrolidines. This is critical for process chemistry where cryogenic temperatures (−78 °C) are costly and impractical, and where incomplete lithiation of piperidine analogs would result in unacceptable yield losses.

Application
Selection Property
Validation Focus
Pd-catalyzed α-arylation for 2-aryl pyrrolidines
Boc rotational stability for high enantiomeric ratio
Lithiation-trapping enantioselectivity validation
Biocatalytic 3-hydroxypyrrolidine synthesis
Biotransformation compatibility and yield
Conversion yield and product titer with immobilized cells
Rh-catalyzed C–H insertion
High relative C–H insertion reactivity
Site-selectivity and functional group tolerance
Scalable α-lithiation/electrophilic quench
Wider temperature window for lithiation
Scalability and yield at elevated temperatures

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